molecular formula C11H13NO4 B043345 4-Aminobenzylsuccinic acid CAS No. 75043-31-1

4-Aminobenzylsuccinic acid

Cat. No. B043345
CAS RN: 75043-31-1
M. Wt: 223.22 g/mol
InChI Key: HWEYHPQQWPDLAY-UHFFFAOYSA-N
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Description

4-Aminobenzylsuccinic acid is a chemical compound with potential relevance in the fields of organic chemistry and material science due to its unique structure and functional groups. While direct studies on 4-Aminobenzylsuccinic acid are limited, insights can be gained from research on structurally related compounds and their synthesis, chemical reactions, molecular structure, and properties.

Synthesis Analysis

The synthesis of compounds structurally related to 4-Aminobenzylsuccinic acid often involves complex organic reactions. For instance, compounds with a 4-hydroxybenzyl unit have been synthesized from the rhizomes of Gastrodia elata Blume, demonstrating the use of natural products as starting points for chemical synthesis (Qing-lan Guo et al., 2015). Another approach involves the use of 4-aminobenzoic acid in the promotion of hydrogen bonding in crystallization processes, indicating its utility in forming co-crystals with substituted aromatic compounds (Graham Smith et al., 1997).

Molecular Structure Analysis

Molecular structure analysis, particularly through vibrational spectroscopy and X-ray diffraction, is critical for understanding the configuration and conformation of compounds. For example, the structures of various amino acid derivatives have been determined by spectroscopic methods, providing insights into their molecular architecture and potential applications (Qing-lan Guo et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 4-Aminobenzylsuccinic acid or related compounds can lead to various products, depending on the conditions. The cleavage of 4-Nitrobenzyl(α-amino)phosphonic acids in aqueous sodium hydroxide solution is an example of a specific reaction pathway, showcasing the potential for generating azoxybenzene and azobenzene derivatives through intramolecular redox reactions (B. Boduszek et al., 1998).

Physical Properties Analysis

The physical properties of compounds like 4-Aminobenzylsuccinic acid, including solubility, melting point, and crystal structure, are often determined through experimental methods such as thermal analysis and solubility tests. For instance, the study on the synthesis, characterization, thermal stability, and band gap of oligo-4-[(2-hydroxybenzylidene)amino]benzoic acid provides valuable information on the thermal behavior and semiconductor properties of the synthesized oligomers (I. Kaya et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are central to understanding how 4-Aminobenzylsuccinic acid and similar compounds interact in various chemical environments. Research on the acid-catalyzed cyclization of 2,3-dibenzylidenesuccinates highlights synthetic routes to specific products, emphasizing the importance of understanding the chemical properties for synthesizing targeted compounds (P. Datta et al., 2001).

Scientific Research Applications

  • Peptide Synthesis Applications :

    • The 4-sulfobenzyl ester is used as a stable, anionic protecting group in peptide synthesis. It can be easily converted to amides and hydrazides and is stable to hydrogen bromide and trifluoro-acetic acid (Bindewald et al., 2009).
    • Another study emphasizes the importance of 4-sulfobenzyl ester in enhancing the hydrophilicity of protected intermediates in peptide synthesis, simplifying and standardizing the isolation of products (Bindewald et al., 2009).
  • Inhibition and Enzymatic Studies :

    • 4-Aminomethylbenzoic acid serves as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1, making it a useful tool in experimental studies (Meredith et al., 1998).
    • A selective method using 4-aminobenzoate hydroxylase for determining 4-aminobenzoic acid in urine reduces interferences from drugs and diet, improving analytical accuracy (Bando et al., 1990).
  • Spectroscopy and Identification :

    • Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid helps in identifying the E,Z isomer of the O-protomer, highlighting its potential role in biological processes (Khuu et al., 2020).
  • Bioproduct Development :

    • 4-Hydroxybenzoic acid is a valuable intermediate for producing various bioproducts like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol, applicable in food, cosmetics, pharmacy, and as fungicides (Wang et al., 2018).
  • Biosensor Applications :

    • Poly(4-aminobenzoic acid)-functionalized graphite electrodes show promise for the immobilization and detection of biomolecules in biosensors (Ferreira et al., 2015).
  • Enzyme Modification Studies :

    • The modification of porcine carboxypeptidase B with [14C]-bromoacetyl-p-aminobenzylsuccinic acid results in a significant decrease in activity due to alkylation of a methionyl residue in the active center of the enzyme (Zisapel & Sokolovsky, 1974).
  • Development of Cyclic Peptides :

    • A study presented a new 4-alkoxybenzyl-derived linker for versatile on-resin synthesis of cyclic peptides, offering new avenues in peptide library creation (Bourne et al., 1999).

Future Directions

While specific future directions for “4-Aminobenzylsuccinic acid” are not mentioned in the available literature, research into similar compounds is ongoing. For instance, there is interest in the development of protease-activated prodrugs, which could potentially involve compounds like "4-Aminobenzylsuccinic acid" . Additionally, DNAzyme-based biosensors represent another area of active research that could potentially involve similar compounds .

properties

IUPAC Name

2-[(4-aminophenyl)methyl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-9-3-1-7(2-4-9)5-8(11(15)16)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEYHPQQWPDLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977010
Record name 2-[(4-Aminophenyl)methyl]butanedioic acid
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Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobenzylsuccinic acid

CAS RN

61445-53-2, 75043-31-1
Record name 2-[(4-Aminophenyl)methyl]butanedioic acid
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Record name 4-Aminobenzylsuccinic acid
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Record name 2-[(4-Aminophenyl)methyl]butanedioic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminobenzylsuccinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Schomburg, D Stephan - Enzyme Handbook 15: First Supplement Part 1 …, 1998 - Springer
… Propyl and butyl-mercurials enhance these activities) [25]; 4-Aminobenzylsuccinic acid [33]; More (not: EDTA [1,23], 1,1D-phenanthroline [1], in crude extract from baker's yeast …
Number of citations: 2 link.springer.com

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